molecular formula C11H14N4O2 B14594391 3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile CAS No. 61267-63-8

3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile

Cat. No.: B14594391
CAS No.: 61267-63-8
M. Wt: 234.25 g/mol
InChI Key: BZDHKPMSPZLKKE-UHFFFAOYSA-N
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Description

3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile: is a complex organic compound characterized by its unique structure, which includes a pyrazine ring substituted with an amino group, a carbonitrile group, and a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrazine ring followed by the introduction of the amino and carbonitrile groups. The 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrazine ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products:

  • Oxidation products include nitroso and nitro derivatives.
  • Reduction products include primary amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it serves as a probe or ligand in studying enzyme interactions and receptor binding.

Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbonitrile groups play crucial roles in binding to active sites, while the 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group may enhance the compound’s stability and solubility. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Ethyl-2-methyl-1,3-dioxolane: Shares the dioxolane ring but lacks the pyrazine and carbonitrile groups.

    1,3-Dioxanes: Similar cyclic structures but differ in the ring size and substituents.

    Ethyl 2-methyl-1,3-dioxolane-2-acetate: Contains the dioxolane ring with different functional groups.

Uniqueness: The uniqueness of 3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

61267-63-8

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

3-amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile

InChI

InChI=1S/C11H14N4O2/c1-11(16-4-5-17-11)3-2-8-7-14-10(13)9(6-12)15-8/h7H,2-5H2,1H3,(H2,13,14)

InChI Key

BZDHKPMSPZLKKE-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCC2=CN=C(C(=N2)C#N)N

Origin of Product

United States

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